![molecular formula C9H7ClN6O2 B14245931 Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-41-3](/img/structure/B14245931.png)
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound with the molecular formula C9H7ClN6O2 and a molecular weight of 266.644 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with ammonia or an amine under controlled conditions.
Chlorination: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Tetrazole Ring Formation: The tetrazole ring is introduced by reacting the chlorinated benzamide with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
化学反応の分析
Types of Reactions
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of tetrazole derivatives or other substituted benzamides.
科学的研究の応用
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound without the chlorine and tetrazole substitutions.
3-Chlorobenzamide: Benzamide with a chlorine atom at the 3-position.
Tetrazole-substituted Benzamides: Benzamides with various tetrazole substitutions.
Uniqueness
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific combination of chlorine and tetrazole substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
521058-41-3 |
|---|---|
分子式 |
C9H7ClN6O2 |
分子量 |
266.64 g/mol |
IUPAC名 |
3-chloro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H7ClN6O2/c10-6-3-1-2-5(4-6)7(17)11-9(18)12-8-13-15-16-14-8/h1-4H,(H3,11,12,13,14,15,16,17,18) |
InChIキー |
HRASKWNJKNZBSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


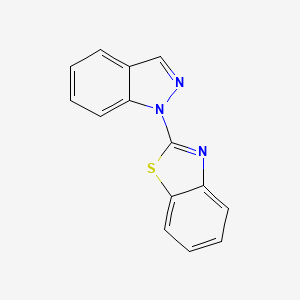
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
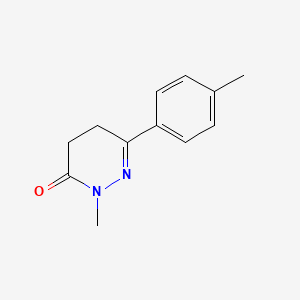
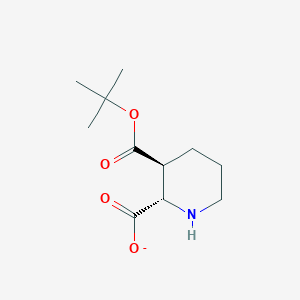
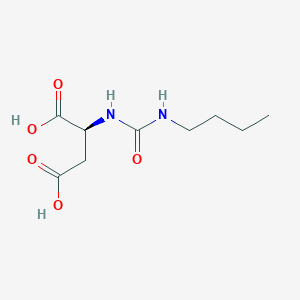
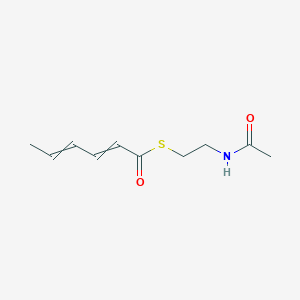
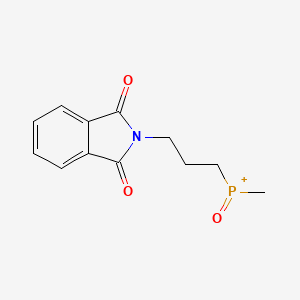

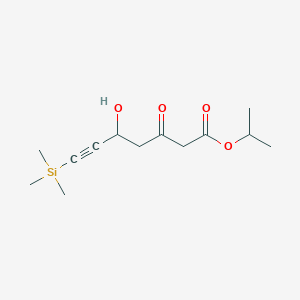
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
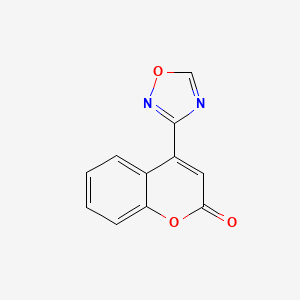
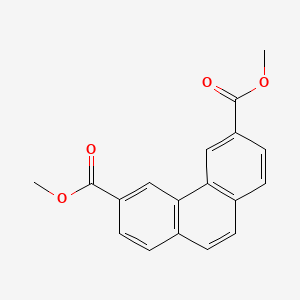
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
